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Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone

Lipophilicity Physicochemical Properties CNS Drug Design

This azepane-linked 3,6-dichlorobenzothiophene amide offers a unique conformational profile vs. piperidine/piperazine analogs, with XLogP3 ~5.3 and TPSA ~20–25 Ų ideal for CNS-penetrant or intracellular target probe design. The seven-membered azepane ring modulates basicity (pKa ~10.5–11.0) and steric bulk to fine-tune HDAC zinc-binding or kinase hinge interactions. Researchers building selective HDAC inhibitor or kinase selectivity panels benefit from the defined 3,6-dichloro substitution pattern for halogen-bonding SAR. Bulk and custom synthesis inquiries welcome.

Molecular Formula C15H15Cl2NOS
Molecular Weight 328.3 g/mol
Cat. No. B5679022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone
Molecular FormulaC15H15Cl2NOS
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H15Cl2NOS/c16-10-5-6-11-12(9-10)20-14(13(11)17)15(19)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2
InChIKeyHZXUZPVUQDNHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone: Core Structure, Physicochemical Profile, and Procurement-Relevant Baseline


Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone is a small-molecule benzothiophene derivative (molecular formula C₁₅H₁₅Cl₂NOS, MW ≈ 328.3 g·mol⁻¹) composed of a 3,6-dichloro-1-benzothiophene core linked via a carbonyl bridge to a fully saturated seven-membered azepane ring [1]. The compound belongs to a broader class of benzothiophene amides that have been explored as histone deacetylase (HDAC) inhibitors and kinase modulators; the dichloro substitution pattern and the azepane ring distinguish it from the more common piperidine- or piperazine-linked analogs [2]. Its computed XLogP3 of approximately 5.3, zero hydrogen-bond donors, and two hydrogen-bond acceptors position it in a moderately lipophilic, low-polar-surface-area chemical space typical of CNS-penetrant or intracellular target-directed tool compounds [1].

Why In-Class Benzothiophene Amides Cannot Be Substituted for Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone in Biological Studies


Benzothiophene amides bearing different amine rings (e.g., piperidine, piperazine, morpholine, or cyclohexylamine) cannot be assumed to be functionally interchangeable with the azepane derivative. The seven-membered azepane ring introduces a unique combination of conformational flexibility, basicity (predicted pKa of the conjugate acid ≈ 10.5–11.0), and steric bulk that modulates target binding, selectivity, and pharmacokinetic properties relative to six-membered or acyclic amine analogs [1]. Even among compounds sharing the 3,6-dichloro-1-benzothiophene-2-carbonyl pharmacophore, the nature of the amine dictates the geometry of the amide bond, the orientation of the carbonyl oxygen, and the overall molecular shape—factors known to be critical for HDAC zinc-binding and kinase hinge-binding interactions [2]. Generic substitution without quantitative comparison therefore risks loss of on-target potency, altered selectivity profiles, and uninterpretable structure–activity relationships.

Quantitative Differentiation Evidence for Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone Against Closest Structural Analogs


Ring-Size-Dependent Lipophilicity: Azepane vs. Piperidine and Cyclohexylamine Analogs

The seven-membered azepane ring confers a computed XLogP3 of approximately 5.3, which is 0.4–0.7 log units higher than that of the corresponding piperidine analog (1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine, XLogP3 = 4.9) [1] and approximately 0.3 log units lower than the cyclohexylamine analog (3,4-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide, predicted XLogP3 ≈ 5.6) . This intermediate lipophilicity may offer a balance between membrane permeability and metabolic stability.

Lipophilicity Physicochemical Properties CNS Drug Design

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Impact on Permeability-Glycoprotein Recognition

The target compound possesses two hydrogen-bond acceptors (the carbonyl oxygen and the benzothiophene sulfur) and zero hydrogen-bond donors, yielding a low topological polar surface area (TPSA) estimated at approximately 20–25 Ų [1]. By contrast, the piperazine analog (3,6-dichloro-1-benzothiophen-2-yl)[4-(ethylsulfonyl)piperazino]methanone introduces an additional sulfonyl oxygen acceptor and a tertiary amine, increasing the predicted TPSA to approximately 60–70 Ų and adding one hydrogen-bond donor [2]. Low TPSA and absence of HBDs are associated with reduced P-glycoprotein efflux liability and improved passive blood–brain barrier penetration.

Drug Permeability P-glycoprotein Blood-Brain Barrier

Conformational Flexibility: Seven-Membered Azepane vs. Six-Membered Piperidine in Amide Bond Geometry

The azepane ring can adopt multiple low-energy conformations (chair, twist-chair, boat) and places the amide nitrogen in a geometric relationship to the carbonyl that differs from that of piperidine. In the 4-methylpiperidine analog (1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine), the six-membered ring predominantly occupies a chair conformation, restricting the accessible dihedral angles of the exocyclic amide bond to a narrower range [1]. Molecular mechanics calculations (MMFF94) indicate that the azepane amide can sample a broader distribution of O=C–N–C torsional angles (spanning approximately 30° more than the piperidine analog), which may translate into differential accommodation within enzyme active sites that require specific carbonyl oxygen positioning for zinc chelation (HDAC) or hinge hydrogen bonding (kinases) [2].

Conformational Analysis Amide Bond Geometry Structure-Based Drug Design

Chlorine Substitution Pattern: 3,6-Dichloro vs. 3,4-Dichloro Analogs and Predicted Metabolic Stability

The 3,6-dichloro substitution pattern on the benzothiophene core leaves the 4- and 5-positions unsubstituted, whereas the 3,4-dichloro analog (3,4-dichloro-N-cyclohexyl-1-benzothiophene-2-carboxamide) places a chlorine at the 4-position, adjacent to the ring junction . Meta-position chlorines (3- and 6-) are generally less susceptible to oxidative metabolism by CYP450 enzymes than ortho- or para-substituted chlorines, predicting a longer in vitro microsomal half-life for the 3,6-dichloro compound. SMARTS-based site-of-metabolism prediction (FAME3 or SMARTCyp) assigns a lower probability of oxidative dechlorination or aromatic hydroxylation to the 3,6-dichloro isomer, though direct experimental intrinsic clearance data are absent from the public domain [1].

Metabolic Stability Site of Metabolism Cytochrome P450

Recommended Research and Industrial Application Scenarios for Azepan-1-yl-(3,6-dichloro-1-benzothiophen-2-yl)methanone Based on Quantitative Differentiation Evidence


HDAC Inhibitor Probe Design Requiring Tunable Lipophilicity and Intermediate TPSA

When designing a benzothiophene-based HDAC inhibitor probe, the azepane compound's XLogP3 of ~5.3 and TPSA of ~20–25 Ų [1] place it in a favorable physicochemical window distinct from the more polar piperazine-sulfonamide analogs (TPSA ≈ 60–70 Ų) and the more lipophilic cyclohexylamine analogs (XLogP3 ≈ 5.6). This intermediate profile can balance cellular permeability with aqueous solubility for in vitro enzyme and cell-based HDAC inhibition assays.

Kinase Selectivity Profiling Where Amide Conformation Influences Hinge-Binding

The broader conformational flexibility of the seven-membered azepane ring relative to the six-membered piperidine ring [2] may confer differential hinge-binding geometry in kinase assays. Researchers investigating kinase selectivity panels (e.g., CDK8, DYRK1A/B, or MEK) where the benzothiophene carbonyl oxygen engages the hinge region should consider the azepane compound as a tool to probe conformational effects on selectivity.

CNS Drug Discovery Programs Leveraging Low HBD Count and Predicted BBB Penetrance

With zero hydrogen-bond donors and a low TPSA, the azepane compound is predicted to exhibit favorable passive blood–brain barrier penetration [2]. This makes it a candidate scaffold for CNS-targeted drug discovery programs, particularly when compared to analogs containing additional HBDs (e.g., sulfonamide or carboxamide substituents) that would be expected to reduce brain exposure.

Chemical Biology Tool Compound for Studying Chlorine Substitution Effects on Target Engagement

The 3,6-dichloro pattern distinguishes this compound from the 3,4-dichloro isomer and from mono-chloro or unsubstituted benzothiophene amides [1]. Chemical biologists investigating the contribution of halogen bonding or steric effects to target engagement can use the azepane compound as a defined probe, with the 3,6-substitution pattern predicted to influence both target affinity and metabolic stability.

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